![molecular formula C23H23N3O6 B2374756 Ethyl 4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 899942-88-2](/img/structure/B2374756.png)
Ethyl 4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The pyridazine ring might participate in electrophilic substitution reactions, while the ester group could undergo hydrolysis or reduction reactions. The ether and amino groups might also be involved in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility would be affected by the polarities of its functional groups, and its melting and boiling points would depend on the strengths of the intermolecular forces within the substance .Scientific Research Applications
Synthesis and Structural Assignments
- A study on a regioselective route to 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates discusses synthetic studies and structural assignments of related compounds, highlighting the importance of NOE difference experiments and NMR methods in determining their structure (Ashton & Doss, 1993).
Antimicrobial and Antioxidant Studies
- Research on the synthesis of lignan conjugates via cyclopropanation includes antimicrobial and antioxidant studies, indicating the potential of these compounds for pharmaceutical applications (Raghavendra et al., 2016).
Corrosion Inhibition
- Experimental and computational approaches on pyran derivatives for acid corrosion explore the inhibition efficiency of these compounds in protecting mild steel in sulfuric acid solutions, demonstrating their potential as corrosion inhibitors (Saranya et al., 2020).
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-[2-(2-methoxyanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O6/c1-4-31-23(29)22-19(13-21(28)26(25-22)16-11-9-15(2)10-12-16)32-14-20(27)24-17-7-5-6-8-18(17)30-3/h5-13H,4,14H2,1-3H3,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEZKULUHKQUGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=CC=C2OC)C3=CC=C(C=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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